Acetic acid;2-methoxyhexan-1-ol

Description

Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES), a byproduct of wastewater treatment plants. ES is pyrolyzed to produce sludge-based biochar (SBB), which is then treated with acetic acid to enhance its adsorption properties. This modification introduces carboxyl (-COOH) groups and increases porosity, significantly improving uranium (U(VI)) recovery efficiency from uranium-containing wastewater (UCW) .

ASBB exhibits three key advantages over unmodified SBB:

- High adsorption efficiency: U(VI) removal rate increases by up to 35% (reaching 97.8% under optimal conditions) .

- Rapid kinetics: Equilibrium adsorption is achieved within 5 minutes .

- Reusability: Maintains 93% efficiency after multiple cycles .

The dual effect of acetic acid—pore expansion and functional group addition—facilitates monodentate coordination between U(VI) and -COO⁻ groups on ASBB’s surface .

Properties

CAS No. |

88536-60-1 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

acetic acid;2-methoxyhexan-1-ol |

InChI |

InChI=1S/C7H16O2.C2H4O2/c1-3-4-5-7(6-8)9-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |

InChI Key |

HVVRGFBAONQVJA-UHFFFAOYSA-N |

Canonical SMILES |

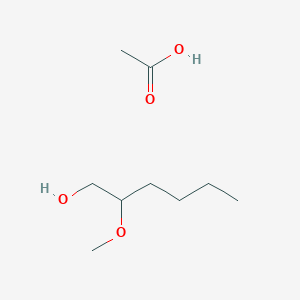

CCCCC(CO)OC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-methoxyhexan-1-ol typically involves the esterification of acetic acid with 2-methoxyhexan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

Industrial Production Methods: Industrial production of esters like this compound often employs similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetic acid;2-methoxyhexan-1-ol can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2-methoxyhexan-1-ol in the presence of a strong acid or base.

Oxidation: The alcohol group in 2-methoxyhexan-1-ol can be oxidized to form corresponding aldehydes or ketones.

Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Hydrolysis: Acetic acid and 2-methoxyhexan-1-ol.

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Scientific Research Applications

Acetic acid;2-methoxyhexan-1-ol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of acetic acid;2-methoxyhexan-1-ol primarily involves its hydrolysis by esterases to release acetic acid and 2-methoxyhexan-1-ol. These products can then participate in various biochemical pathways. Acetic acid can act as a metabolic intermediate, while 2-methoxyhexan-1-ol can be further metabolized or utilized in cellular processes .

Comparison with Similar Compounds

ASBB vs. Unmodified SBB

Key Findings :

ASBB vs. HNO₃-Modified Biochar

Key Findings :

- ASBB outperforms HNO₃-modified biochar in both efficiency and reusability due to its gentler modification process, which preserves structural integrity .

ASBB vs. Fe₃O₄-Composite Adsorbents

Key Findings :

ASBB vs. Graphene Oxide (GO) and MOFs

| Property | ASBB | Graphene Oxide | MOFs |

|---|---|---|---|

| U(VI) Removal Rate | 97.8% | 85–90% | 90–98% |

| Adsorption Capacity (mg/g) | 32.6 | 45–50 | 50–120 |

| Cost | Low | High | Very high |

| Scalability | High (uses waste feedstock) | Limited by synthesis complexity | Limited by stability |

Key Findings :

- Though MOFs and GO show higher theoretical capacities, ASBB’s cost-effectiveness and sustainability make it more practical for industrial use .

Mechanism of U(VI) Adsorption by ASBB

- Surface Interaction: U(VI) forms monodentate complexes with -COO⁻ groups via electrostatic attraction and coordination .

- Pore Diffusion : Expanded pores (post-acetic acid treatment) enhance ion accessibility .

- pH Dependency : Optimal at pH 6.0, where -COOH groups deprotonate to -COO⁻, maximizing U(VI) binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.